An In-depth Technical Guide to the Synthesis of Methyl Adipoyl Chloride from Adipic Acid
An In-depth Technical Guide to the Synthesis of Methyl Adipoyl Chloride from Adipic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway to produce methyl adipoyl chloride, a valuable bifunctional chemical intermediate, starting from adipic acid. The process is a two-step synthesis involving the selective mono-esterification of adipic acid to yield monomethyl adipate (B1204190), followed by the conversion of the remaining carboxylic acid moiety to an acyl chloride. This document details the experimental protocols, summarizes key quantitative data, and provides visual diagrams of the reaction pathway and experimental workflow.
Step 1: Synthesis of Monomethyl Adipate
The initial step in the synthesis is the selective mono-esterification of adipic acid. This reaction must be carefully controlled to favor the formation of the monoester over the diester by-product, dimethyl adipate. Various methods exist, including catalyst-driven reactions in organic solvents.
Experimental Protocol: Catalytic Mono-esterification
This protocol is a composite method based on established procedures utilizing solid acid catalysts or direct esterification.[1][2][3]
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Catalyst Preparation (if applicable): If using a macroporous cation exchange resin (e.g., Amberlyst 15), wash the resin sequentially with an acid solution, an alkali solution, and again with an acid solution. Follow this by washing with deionized water until the eluent is neutral. Dry the resin to remove surface moisture before use.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid, a suitable solvent (e.g., toluene), and the catalyst.[1][4] Alternatively, for a simpler procedure, adipic acid can be reacted directly with an excess of methanol, which also serves as the solvent.[2][3]
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Esterification:
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Method A (Catalyst in Toluene): Heat the mixture to the desired reaction temperature (e.g., 50°C). Slowly add the esterifying agent (e.g., methyl formate (B1220265) or methanol) dropwise over several hours.[1] Maintain the temperature and stir the mixture for the prescribed reaction time (e.g., 3-6 hours).
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Method B (Methanol as Reagent and Solvent): Add adipic acid to a significant molar excess of methanol. Heat the mixture at a controlled temperature (e.g., 25-50°C) and stir for an extended period (e.g., 24 hours) to achieve conversion.[2]
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Work-up and Purification:
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After the reaction is complete, filter the mixture while hot to remove the solid catalyst.[1]
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Cool the filtrate to allow any unreacted adipic acid to precipitate, which can then be removed by a second filtration.[1]
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Wash the resulting solution with deionized water to remove any remaining acid or catalyst residues.[1]
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Remove the solvent (and excess methanol, if used) under reduced pressure.
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The crude monomethyl adipate can be further purified by vacuum distillation to yield the final product.[1]
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Data Presentation: Monomethyl Adipate Synthesis
The following table summarizes quantitative data from various cited methodologies for the synthesis of monomethyl adipate.
| Parameter | Method 1[1] | Method 2[2] | Method 3[4] |
| Starting Material | Adipic Acid | Adipic Acid | Adipic Acid |
| Esterifying Agent | Methyl Formate | Methanol | Methanol |
| Catalyst | Cation Exchange Resin | Al₂O₃ | Amberlyst 15 |
| Solvent | Toluene | Methanol | Methanol |
| Temperature | 50°C | 25°C | 50-60°C (reflux) |
| Reactant Ratio | Adipic Acid:Methyl Formate (1:2 mol) | Adipic Acid:Methanol (1:50 equiv) | Adipic Acid:Methanol (1:20 mol) |
| Reaction Time | 3 hours | 24 hours | Not specified |
| Yield | 96.5% | 80% | High conversion noted |
| Purity | 99.38% (GC) | High selectivity to monoester | Not specified |
Step 2: Synthesis of Methyl Adipoyl Chloride
The second step involves the conversion of the free carboxylic acid group on monomethyl adipate into an acyl chloride. This is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is analogous to the synthesis of adipoyl dichloride from adipic acid.[5][6]
Experimental Protocol: Chlorination with Thionyl Chloride
This protocol is adapted from the well-established procedure for converting dicarboxylic acids to their corresponding dichlorides.[6][7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the HCl and SO₂ by-products), place the monomethyl adipate. The reaction should be conducted under anhydrous conditions in a fume hood.
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Addition of Reagent: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 molar equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]
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Reaction: Gently heat the mixture to 50–60°C using a water bath.[6] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[6]
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Purification: Once the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.[6]
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Final Product: The residue remaining in the flask is the crude methyl adipoyl chloride. For applications requiring high purity, the product can be further purified by vacuum distillation.[7] The boiling point of methyl adipoyl chloride is approximately 76°C at 0.8 mmHg.
Data Presentation: Methyl Adipoyl Chloride Synthesis
Quantitative data for this specific transformation is less commonly published than for adipoyl dichloride. The parameters below are based on typical conditions for acyl chloride formation.
| Parameter | Recommended Conditions |
| Starting Material | Monomethyl Adipate |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Catalyst (Optional) | N,N-dimethylformamide (DMF) |
| Solvent | None (excess SOCl₂) or inert solvent (e.g., Toluene) |
| Temperature | 50-60°C |
| Reactant Ratio | Monomethyl Adipate:SOCl₂ (1:2 to 1:3 mol) |
| Reaction Time | 2-4 hours |
| Expected Yield | High (typically >90%) |
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step chemical transformation from adipic acid to methyl adipoyl chloride.
Experimental Workflow
This diagram outlines the general logical flow of the experimental procedure for the synthesis.
References
- 1. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Monomethyl adipate | 627-91-8 [chemicalbook.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding - Knowledge [xiangyuch.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. Adipoyl chloride synthesis - chemicalbook [chemicalbook.com]
